molecular formula C97H175N39O25 B069395 Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys CAS No. 172998-24-2

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys

Cat. No. B069395
M. Wt: 2287.7 g/mol
InChI Key: LWUHOMXMYZUNOI-SJQMMDBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The sequence you provided is composed of 20 amino acids. Each amino acid in the sequence can have unique properties that contribute to the overall function of the peptide.



Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). In this method, amino acids are added one at a time in a repeated cycle of coupling-deprotection steps. However, the specific synthesis process can vary depending on the complexity of the peptide and the equipment available.



Molecular Structure Analysis

The structure of a peptide is determined by the sequence of amino acids and can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the three-dimensional structure of the peptide.



Chemical Reactions Analysis

Peptides can participate in various chemical reactions. For example, peptide bonds can be formed or broken, and side chains of amino acids can interact with each other or with other molecules. The specific reactions a peptide can participate in depend on its amino acid sequence.



Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and charge, are determined by its amino acid sequence. For example, peptides with a high proportion of hydrophobic amino acids may be more likely to interact with lipid membranes, while those with charged amino acids may be more soluble in water.


Scientific Research Applications

  • Adenylate Kinase from Porcine Muscle : This study focused on the amino-acid composition and sequence of adenylate kinase from porcine muscle, which includes several amino acids present in the given sequence, such as Arg, Gly, Leu, and Val (Heil et al., 1974).

  • Human Chorionic Gonadotropin : This research determined the amino acid sequences of the alpha and beta subunits of human chorionic gonadotropin, which again contain some of the individual amino acids found in the provided sequence (Morgan et al., 1975).

  • Murine Major Histocompatibility Complex : This study analyzed the amino-terminal residues of the murine histocompatibility antigen H-2Kb, which shares some amino acids like Arg, Leu, and Val with the given sequence (Uehara et al., 1980).

  • Human Erythrocyte Anion-Transport Protein : The partial amino acid sequence of this protein was analyzed, which includes amino acids such as Arg, Gly, and Leu, similar to those in the given sequence (Brock et al., 1983).

  • Human Tumor-Derived Angiogenin : This study determined the amino acid sequence of angiogenin derived from a human tumor, containing amino acids like Arg, Gly, Leu, and Val (Strydom et al., 1985).

Safety And Hazards

The safety and potential hazards associated with a peptide depend on its specific properties and uses. Some peptides are used as therapeutics and have been extensively tested for safety in clinical trials. However, all peptides should be handled with care in the lab to prevent accidental exposure.


Future Directions

The study of peptides is a rapidly evolving field with many potential applications in biotechnology and medicine. Future research may focus on developing new methods for peptide synthesis, improving our understanding of peptide structure and function, and exploring new therapeutic applications for peptides.


Please note that this is a general overview and may not apply to the specific peptide sequence you provided. For detailed information, it would be necessary to conduct laboratory experiments or search for scientific literature specifically about this peptide.


properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H175N39O25/c1-47(2)37-62(122-71(142)42-117-75(143)52(11)120-76(144)56(23-16-32-113-94(103)104)125-85(153)66(44-137)133-86(154)67(45-138)132-79(147)59(26-19-35-116-97(109)110)126-88(156)72(100)53(12)139)81(149)127-60(28-29-69(99)140)91(159)136-36-20-27-68(136)87(155)135-73(50(7)8)89(157)118-43-70(141)121-55(22-15-31-112-93(101)102)80(148)134-74(51(9)10)90(158)131-65(40-54-41-111-46-119-54)84(152)124-58(25-18-34-115-96(107)108)78(146)129-64(39-49(5)6)83(151)130-63(38-48(3)4)82(150)123-57(24-17-33-114-95(105)106)77(145)128-61(92(160)161)21-13-14-30-98/h41,46-53,55-68,72-74,137-139H,13-40,42-45,98,100H2,1-12H3,(H2,99,140)(H,111,119)(H,117,143)(H,118,157)(H,120,144)(H,121,141)(H,122,142)(H,123,150)(H,124,152)(H,125,153)(H,126,156)(H,127,149)(H,128,145)(H,129,146)(H,130,151)(H,131,158)(H,132,147)(H,133,154)(H,134,148)(H,135,155)(H,160,161)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t52-,53+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUHOMXMYZUNOI-SJQMMDBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H175N39O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169487
Record name Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2287.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys

CAS RN

172998-24-2
Record name Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172998242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
CB Park, MS Kim, SC Kim - Biochemical and biophysical research …, 1996 - Elsevier
… -Lys-Thr-Arg-Ser-Ser-Arg-Ala-GlyLeu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys-… Thr-Arg-SerSer-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys, …
Number of citations: 389 www.sciencedirect.com
A Giacometti, O Cirioni, MS Del Prete, AM Paggi… - Peptides, 2000 - Elsevier
The in vitro interaction between five polycationic peptides, buforin II, cecropin P1, indolicidin, magainin II, and ranalexin, and several clinically used antimicrobial agents was evaluated …
Number of citations: 121 www.sciencedirect.com
A Giacometti, O Cirioni, F Barchiesi, MS Del Prete… - Peptides, 1999 - Elsevier
The in vitro activity of six polycationic peptides, buforin II, cecropin P1, indolicidin, magainin II, nisin, and ranalexin, were evaluated against several clinical isolates of Gram-positive and …
Number of citations: 110 www.sciencedirect.com

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